molecular formula C7H13BrO3 B6197521 2-bromo-3-ethoxy-3-methylbutanoic acid CAS No. 2694729-32-1

2-bromo-3-ethoxy-3-methylbutanoic acid

Cat. No.: B6197521
CAS No.: 2694729-32-1
M. Wt: 225.1
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Description

2-bromo-3-ethoxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H13BrO3 It is a derivative of butanoic acid, featuring a bromine atom, an ethoxy group, and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-ethoxy-3-methylbutanoic acid typically involves the bromination of 3-ethoxy-3-methylbutanoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-ethoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 3-ethoxy-3-methylbutanoic acid derivatives.

    Oxidation: Formation of 3-ethoxy-3-methylbutanal or 3-ethoxy-3-methylbutanoic acid.

    Reduction: Formation of 3-ethoxy-3-methylbutane.

Scientific Research Applications

2-bromo-3-ethoxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-ethoxy-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

2-bromo-3-ethoxy-3-methylbutanoic acid can be compared with similar compounds such as:

    2-bromo-3-methylbutanoic acid: Lacks the ethoxy group, resulting in different reactivity and applications.

    3-ethoxy-3-methylbutanoic acid:

    2-bromo-3-ethoxybutanoic acid: Lacks the methyl group, leading to variations in its properties and applications.

The unique combination of bromine, ethoxy, and methyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

2694729-32-1

Molecular Formula

C7H13BrO3

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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